[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride
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Overview
Description
[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes amino, methoxy, and oxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride typically involves multiple steps. One common method includes the alkylation of primary amines followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique molecular structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{N’-[(4S)-4-Amino-4-carboxybutyl]carbamimidoyl}-D-aspartic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N’-nitroguanidine
Uniqueness
[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H17ClN5O4+ |
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Molecular Weight |
270.69 g/mol |
IUPAC Name |
[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride |
InChI |
InChI=1S/C7H16N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H,14,15)(H3,9,10,11);1H/q+1;/t5-;/m0./s1 |
InChI Key |
RYDWZZXIJOMABA-JEDNCBNOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N[N+](=O)O)N.Cl |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)O)N.Cl |
Origin of Product |
United States |
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